

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-(Cyanomethylthio)acetic Acid

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Compound of Interest

Compound Name: 2-(Cyanomethylthio)acetic acid

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A comprehensive analysis of the spectroscopic data provides unambiguous evidence for the structure of **2-(Cyanomethylthio)acetic acid**, a key intermediate in the synthesis of various pharmaceuticals. This guide compares the expected spectroscopic signatures with data from related compounds, offering a clear protocol for structural verification.

Researchers and professionals in drug development rely on precise structural confirmation of chemical entities. In the synthesis of complex molecules, verifying the structure of intermediates such as **2-(Cyanomethylthio)acetic acid** is a critical step to ensure the integrity of the final product. This guide outlines the spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound.

Spectroscopic Data Summary

To confirm the structure of **2-(Cyanomethylthio)acetic acid**, a comparative analysis of its expected spectroscopic data with that of structurally related compounds, thioglycolic acid and chloroacetonitrile, is presented. This approach allows for the confident assignment of spectral features to the specific functional groups within the target molecule.

Spectroscopic Technique	2-(Cyanomethylthio)acetic acid (Predicted)	Thioglycolic Acid (Reference)	Chloroacetonitrile (Reference)
IR Spectroscopy (cm ⁻¹)	~3300-2500 (O-H, broad), ~2250 (C≡N, sharp), ~1710 (C=O, strong)	~3300-2500 (O-H, broad), ~2600 (S-H, weak), ~1710 (C=O, strong)[1][2]	~2260 (C≡N, sharp)[3]
¹ H NMR Spectroscopy (δ, ppm)	~10.12 (1H, s, COOH), ~3.8 (2H, s, S-CH ₂ -CN), ~3.4 (2H, s, S-CH ₂ -COOH)	~10.12 (1H, s, COOH), ~3.3 (2H, d, HS-CH ₂), ~2.0 (1H, t, SH)[4]	~4.2 (2H, s, Cl-CH ₂)[5]
¹³ C NMR Spectroscopy (δ, ppm)	~175 (COOH), ~117 (CN), ~35 (S-CH ₂ -COOH), ~20 (S-CH ₂ -CN)	~177 (COOH), ~27 (HS-CH ₂)[6]	~117 (CN), ~26 (Cl-CH ₂)[7]
Mass Spectrometry (m/z)	131 (M ⁺), fragments corresponding to loss of COOH, CN, etc.	92 (M ⁺), fragments for loss of OH, COOH	75/77 (M ⁺ , chlorine isotopes)[3]

Structural Confirmation through Spectroscopic Analysis

The predicted spectroscopic data for **2-(Cyanomethylthio)acetic acid** is derived from its constituent functional groups: a carboxylic acid, a thioether, and a nitrile.

- IR Spectroscopy: The broad absorption band expected between 3300-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. A sharp, medium intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The strong absorption at approximately 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The absence of a weak S-H stretching band around 2600 cm⁻¹, which is present in thioglycolic acid[1], and the presence of the nitrile peak, absent in thioglycolic acid, are key differentiators.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct singlets. The most downfield signal, typically between 10-12 ppm, corresponds to the acidic proton of the carboxylic acid. Two singlets are predicted for the two methylene (CH₂) groups. The methylene group adjacent to the nitrile (S-CH₂-CN) is expected around 3.8 ppm, while the methylene group of the acetic acid moiety (S-CH₂-COOH) should appear around 3.4 ppm. The absence of coupling for these signals confirms the thioether linkage separating them.
- ¹³C NMR Spectroscopy: Four distinct signals are predicted in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected to appear around 175 ppm. The carbon of the nitrile group should be observed at approximately 117 ppm. The two methylene carbons, being in different chemical environments, will have distinct chemical shifts, predicted to be around 35 ppm for the carbon adjacent to the carboxylic acid and 20 ppm for the one next to the nitrile group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at an m/z of 131, corresponding to the molecular weight of **2-(Cyanomethylthio)acetic acid**. Fragmentation patterns would likely involve the loss of the carboxylic acid group (m/z 86), the cyanomethyl group (m/z 91), and other characteristic fragments that would further support the proposed structure.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of **2-(Cyanomethylthio)acetic acid**.

Infrared (IR) Spectroscopy:

- A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- The spectrum is recorded in the range of 4000-400 cm⁻¹.
- The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

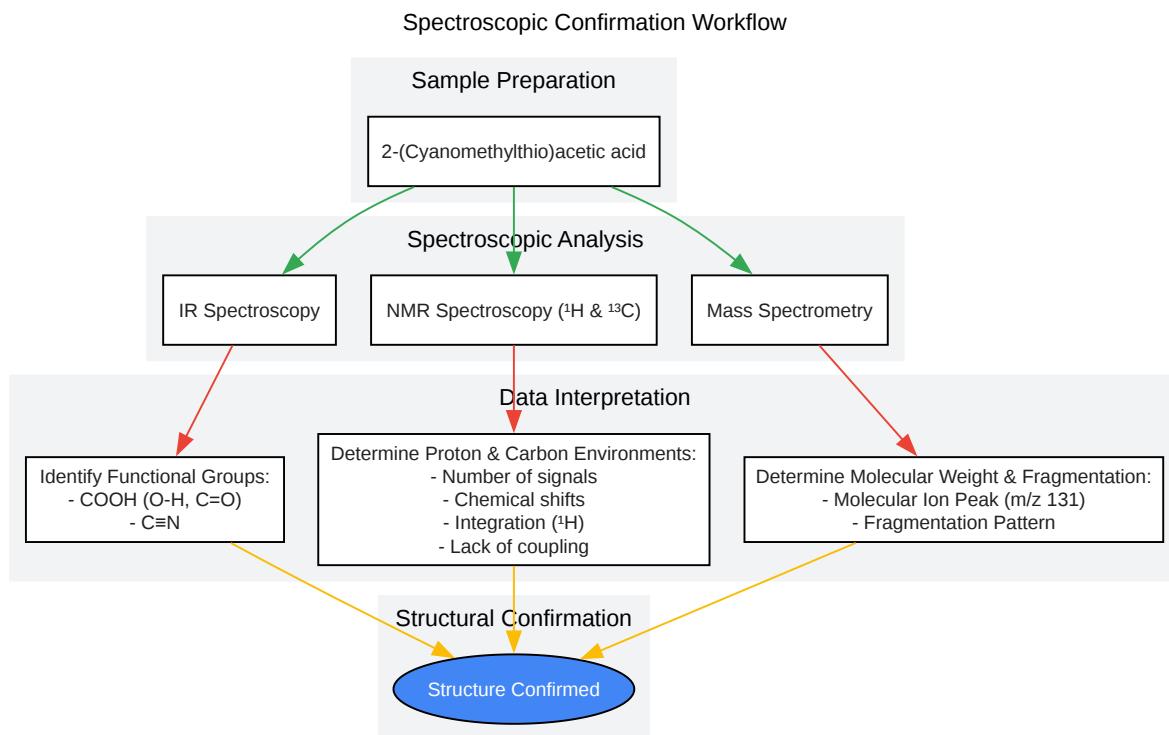
- Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of **2-(Cyanomethylthio)acetic acid** using the described spectroscopic methods.



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Caption: Workflow for the spectroscopic confirmation of **2-(Cyanomethylthio)acetic acid**.

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